molecular formula C19H18N2O5 B2396801 1,5-Dibenzyl 2-oxoimidazolidine-1,5-dicarboxylate CAS No. 2308048-95-3

1,5-Dibenzyl 2-oxoimidazolidine-1,5-dicarboxylate

Cat. No.: B2396801
CAS No.: 2308048-95-3
M. Wt: 354.362
InChI Key: GTXUCGKIYMDLJP-UHFFFAOYSA-N
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Description

1,5-Dibenzyl 2-oxoimidazolidine-1,5-dicarboxylate is a chemical compound with a complex structure that includes aromatic rings and an imidazolidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dibenzyl 2-oxoimidazolidine-1,5-dicarboxylate typically involves the reaction of meso-2,3-bis(benzylamino)succinic acid with phenyl chloroformate in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent mixture of tetrahydrofuran and water, with the pH maintained between 9 and 11 . The product is then isolated and purified through a series of extractions and recrystallizations.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,5-Dibenzyl 2-oxoimidazolidine-1,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1,5-Dibenzyl 2-oxoimidazolidine-1,5-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Dibenzyl 2-oxoimidazolidine-1,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dibenzyl 2-oxoimidazolidine-1,5-dicarboxylate is unique due to its specific substitution pattern and the presence of two benzyl groups. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

dibenzyl 2-oxoimidazolidine-1,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c22-17(25-12-14-7-3-1-4-8-14)16-11-20-18(23)21(16)19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXUCGKIYMDLJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)N1)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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